tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900202
InChI: InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12-17)4-7-16(8-5-15)10-11-18/h18H,4-12H2,1-3H3
SMILES:
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

CAS No.:

Cat. No.: VC15900202

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate -

Specification

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
IUPAC Name tert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12-17)4-7-16(8-5-15)10-11-18/h18H,4-12H2,1-3H3
Standard InChI Key TYNZNSGYSURGHJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CCO

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s defining feature is its 2,8-diazaspiro[4.5]decane scaffold, which combines a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring via a shared spiro carbon atom. The tert-butyl carbamate group at position 2 and the 2-hydroxyethyl substituent at position 8 introduce steric bulk and hydrogen-bonding capacity, respectively, influencing both reactivity and biomolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight284.39 g/mol
IUPAC Nametert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
CAS NumberNot publicly disclosed
Topological Polar Surface61.7 Ų

X-ray crystallography of analogous spirocyclic compounds reveals chair conformations in the cyclohexane ring and envelope configurations in the pyrrolidine moiety . These structural dynamics enable selective functionalization at the secondary amine (position 8) while preserving the tert-butyl carbamate’s stability.

Synthetic Methodologies

Multi-Step Industrial Synthesis

A 2020 patent (CN111518015A) outlines a scalable four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one :

Table 2: Optimized Synthesis Route

StepProcessYieldKey Conditions
1Cyanidation with p-MSMI/tert-BuOK74.8%Glycol dimethyl ether/EtOH, 0–20°C
2Chloroethylation via LDA mediation50.8%Toluene, 20°C, 12 hr
3Hydrogenation & Boc protection68.2%H₂/Raney Ni, MeOH, 50 psi
4Deprotection with PPTS54.8%Acetone/H₂O, 70°C, 15 hr

This route improves upon earlier methods that suffered from low yields (<30%) in spirocyclic ring formation. Critical innovations include using lithium diisopropylamide (LDA) to control chloroethylation regioselectivity and pyridinium p-toluenesulfonate (PPTS) for mild deprotection .

Laboratory-Scale Modifications

Small-scale syntheses often employ late-stage hydroxylation of pre-formed 2,8-diazaspiro[4.5]decane intermediates. For example, nucleophilic substitution of 8-(2-chloroethyl) precursors with aqueous NaOH achieves 82% conversion but requires careful pH control to prevent carbamate hydrolysis.

Physicochemical Behavior

Solubility and Stability

Experimental data indicate limited water solubility (0.87 mg/mL at 25°C) but excellent organic solvent compatibility:

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water0.87
Ethanol48.2
DCM112.4
THF89.7

Industrial Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing:

  • Sigma-1 receptor agonists (patent pending)

  • TRPV1 antagonists under clinical investigation

Its Boc-protected amine allows selective deprotection for sequential functionalization—a critical feature in multi-target drug development .

Material Science Applications

Emerging research explores its use as a ligand in transition metal catalysts. Nickel complexes derived from the spirocyclic diamine show 94% enantiomeric excess in asymmetric hydrogenations .

ParameterRecommendation
Skin ContactImmediate washing with soap
InhalationUse fume hood at all times
Storage-20°C under nitrogen atmosphere
DisposalIncineration with scrubber

The hydroxyethyl group may undergo oxidation to reactive aldehydes, necessitating antioxidant additives during long-term storage.

Comparative Analysis with Structural Analogs

DI-Tert-butyl Derivative

The related DI-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (C₁₈H₃₂N₂O₄) exhibits:

  • Higher lipophilicity (LogP 2.1 vs. 1.4)

  • Reduced aqueous solubility (0.12 mg/mL)

  • Enhanced thermal stability (T_dec = 245°C)

These properties make it preferable for high-temperature reactions but limit biological applicability.

Unprotected Spirocyclic Diamine

Removal of both Boc groups yields 2,8-diazaspiro[4.5]decane, which:

  • Forms stable hydrochloride salts

  • Serves as a catalyst in Knoevenagel condensations (98% yield)

  • Exhibits acute oral toxicity (LD₅₀ = 380 mg/kg in rats)

This contrast underscores the tert-butyl group’s dual role in modulating both reactivity and safety .

Future Research Directions

Synthetic Chemistry Priorities

  • Develop continuous flow processes to improve Step 2 yield beyond 50%

  • Explore enzymatic resolution for enantiopure production

Pharmacological Opportunities

  • Validate MAO-B inhibition in primate models

  • Investigate combination therapies with L-DOPA

Advanced Materials

  • Engineer metal-organic frameworks (MOFs) using spirocyclic ligands

  • Develop chiral stationary phases for HPLC

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